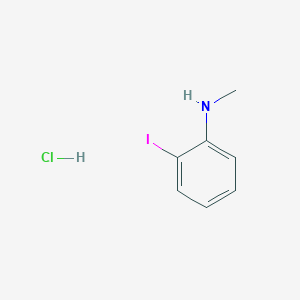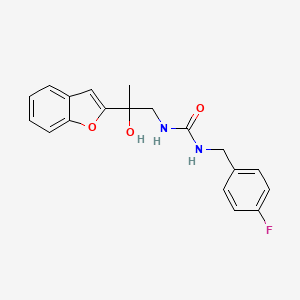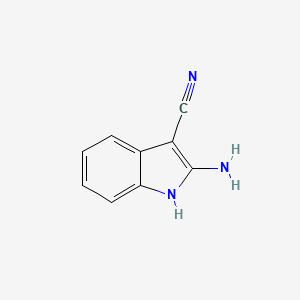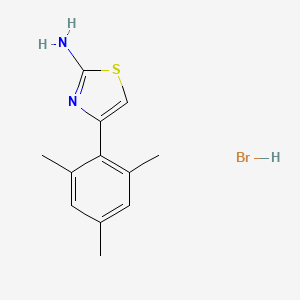
2-iodo-N-methylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-iodo-N-methylaniline hydrochloride is a chemical compound with the molecular formula C7H9ClIN and a molecular weight of 269.51 g/mol . It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a methyl group, and an iodine atom is attached to the benzene ring. This compound is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-methylaniline hydrochloride typically involves the iodination of N-methylaniline. One common method is the reaction of N-methylaniline with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of hydrochloric acid . The reaction proceeds as follows:
N-methylaniline+I2+HCl→2-iodo-N-methylaniline hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds .
化学反応の分析
Types of Reactions
2-iodo-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acids, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Potassium permanganate, nitric acid, or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products
Substitution: Formation of biaryl compounds or other substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of aniline derivatives.
科学的研究の応用
2-iodo-N-methylaniline hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials, such as conducting polymers and organic semiconductors.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Biological Research:
作用機序
The mechanism of action of 2-iodo-N-methylaniline hydrochloride depends on the specific reactions it undergoesIn oxidation and reduction reactions, the amino group undergoes changes in oxidation state, leading to the formation of different derivatives .
類似化合物との比較
Similar Compounds
2-iodoaniline: Similar structure but lacks the methyl group on the amino nitrogen.
N-methylaniline: Similar structure but lacks the iodine atom on the benzene ring.
2-bromo-N-methylaniline: Similar structure but with a bromine atom instead of iodine.
Uniqueness
2-iodo-N-methylaniline hydrochloride is unique due to the presence of both the iodine atom and the methyl group, which confer distinct reactivity and properties. The iodine atom makes it a valuable intermediate for cross-coupling reactions, while the methyl group enhances its stability and solubility in organic solvents .
特性
IUPAC Name |
2-iodo-N-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMERCMYELYTXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194155-30-1 |
Source


|
| Record name | 2-iodo-N-methylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2606322.png)
![N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2606324.png)


![N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide](/img/structure/B2606328.png)




![2-[(benzylamino)methyl]-4,6-dibromophenol](/img/structure/B2606336.png)


